Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate
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Overview
Description
Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate is an organic compound belonging to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a C=C double bond at the α,β position
Preparation Methods
The synthesis of Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate typically involves the reaction of ethyl acetoacetate with N-phenylethanimidoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product . Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved . The α,β-unsaturated ester group plays a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate can be compared with other enoate esters, such as:
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: This compound has similar structural features but different functional groups, leading to variations in reactivity and applications.
2-Ethylhexyl acrylate: Another enoate ester with distinct properties and uses in polymer production. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
686723-52-4 |
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Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl 3-(C-methyl-N-phenylcarbonimidoyl)oxybut-2-enoate |
InChI |
InChI=1S/C14H17NO3/c1-4-17-14(16)10-11(2)18-12(3)15-13-8-6-5-7-9-13/h5-10H,4H2,1-3H3 |
InChI Key |
XJVLDGRVYJZWRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)OC(=NC1=CC=CC=C1)C |
Origin of Product |
United States |
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